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Compound of Interest

Compound Name:
3-(Fmoc-amino)-3-(1-boc-3-

piperidyl)propanoic acid

Cat. No.: B3041804 Get Quote

In the landscape of modern drug discovery and peptide chemistry, the design of molecules with

precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids

are critical tools in this endeavor, serving as building blocks to create peptidomimetics with

enhanced stability, novel secondary structures, and tailored pharmacological profiles. 3-(Fmoc-
amino)-3-(1-boc-3-piperidyl)propanoic acid is a sophisticated example of such a building

block. Its structure, which incorporates a constrained piperidine ring adjacent to the amino acid

backbone, offers a unique conformational rigidity that is highly desirable for influencing peptide

folding and interaction with biological targets.

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-
(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid. As a Senior Application Scientist, my

objective is not merely to list data but to provide a causal understanding of why these

properties are critical and how they are reliably determined. This document is structured to

provide researchers, scientists, and drug development professionals with both the foundational

data and the field-proven methodologies required to effectively utilize this compound in their

research and development pipelines.

Molecular Structure and Inherent Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its

structure. The title compound, 3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, is a β-

amino acid derivative featuring several key functional groups that dictate its overall properties.
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β-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, the amino

group is attached to the β-carbon (C3). This shifts the geometry and potential for hydrogen

bonding within a peptide chain.

Piperidine Ring: A six-membered saturated heterocycle attached at its 3-position to the β-

carbon. This bulky, non-planar ring introduces significant steric hindrance and conformational

constraint.

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen.

It is a robust, acid-labile protecting group, ensuring the piperidine nitrogen does not interfere

with reactions such as peptide coupling.

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-

amino group. Its key feature is its lability to mild bases (e.g., piperidine), which is the

cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2][3][4][5]

Chirality: The molecule possesses at least two chiral centers: the C3 of the propanoic acid

backbone and the C3 of the piperidine ring. This results in the potential for multiple

diastereomers. The specific stereochemistry is critical for its application and must be

confirmed analytically.

The combination of the large, hydrophobic Fmoc and Boc groups with the polar carboxylic acid

and amide functionalities results in an amphiphilic molecule with distinct solubility

characteristics.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of 3-(Fmoc-amino)-3-(1-
boc-3-piperidyl)propanoic acid. Where direct experimental data is not publicly available,

values are estimated based on the properties of its constituent functional groups and

analogous structures found in scientific literature and chemical supplier databases.
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Property
Value / Expected
Characteristics

Significance & Scientific
Rationale

CAS Number 126330-90-3[6]

Provides a unique identifier for

this specific chemical

substance.

Molecular Formula C₂₈H₃₄N₂O₆[6]

Confirmed by mass

spectrometry; essential for all

stoichiometric calculations.

Molecular Weight 494.58 g/mol [6]

Crucial for preparing solutions

of known molarity and for mass

spectrometry verification.

Appearance White to off-white solid

Typical appearance for

purified, protected amino acid

derivatives.

Melting Point
Expected in the range of 130-

180 °C (Broad)

The melting point will likely be

a range rather than a sharp

point due to the potential

presence of diastereomers and

the large, flexible protecting

groups. A wider range can

indicate impurities.

Solubility

Soluble in DMF, NMP,

Dioxane, THF, Chloroform.[1]

[7] Limited solubility in

Methanol, Ethanol.[8] Insoluble

in water and non-polar

solvents like hexane.[9][10]

The large, non-polar Fmoc and

Boc groups dominate,

rendering the molecule soluble

in common organic synthesis

solvents. The polar carboxylic

acid is insufficient to confer

aqueous solubility.[7]

pKa (Carboxylic Acid) Estimated: 4.0 - 5.0 The electron-withdrawing

effects of the adjacent amide

and piperidine ring will slightly

influence the acidity compared

to a simple alkanoic acid. This
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value is critical for extraction

and purification protocols.

UV Absorbance λmax ≈ 265, 290, 301 nm

The fluorenyl group of the

Fmoc moiety possesses a

strong chromophore, which is

extremely useful for

quantitative analysis by HPLC

and for monitoring the

deprotection step during

SPPS.[3][11]

Experimental Protocols for Physicochemical
Characterization
Trust in a chemical reagent is built upon verifiable data. The following section provides detailed,

self-validating protocols for determining the key properties outlined above. The causality behind

experimental choices is explained to provide a framework for adaptation and troubleshooting.

Workflow for Characterization
The logical flow for characterizing a new batch of this compound is essential for ensuring

quality and consistency in research.
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Initial Assessment

Property Determination

Structural Elucidation

Final Qualification

Purity Check (RP-HPLC)

Identity Confirmation (LC-MS)

If Pure

Melting Point Determination

If Identity Confirmed

Solubility Profiling

Structural Confirmation (NMR)

Qualified for Use

If Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Physicochemical Qualification.
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Protocol for Purity Assessment by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold

standard for assessing the purity of Fmoc-amino acids.[11] It separates the main compound

from impurities based on hydrophobicity. The strong UV absorbance of the Fmoc group allows

for sensitive detection.[3]

Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150

mm, 5 µm particle size).

Sample Preparation:

Accurately weigh ~1 mg of the compound.

Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

Further dilute to a working concentration of 0.1 mg/mL.

HPLC Conditions:

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Gradient: 30% to 100% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 265 nm.[11]

Injection Volume: 10 µL.

Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area

of the main peak divided by the total area of all peaks, expressed as a percentage. The

presence of multiple peaks could indicate diastereomers or impurities. Chiral HPLC may be

necessary to resolve enantiomers.[12][13]
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Protocol for Identity Confirmation by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous

confirmation of the molecular weight, validating the compound's identity.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray

Ionization - ESI).

LC Conditions: Use the same conditions as the RP-HPLC purity method. This allows for

correlation of the UV peak with the mass signal.

MS Conditions:

Ionization Mode: ESI Positive. The molecule is expected to readily form protonated

species [M+H]⁺ and sodium adducts [M+Na]⁺.

Scan Range: m/z 100 - 1000.

Data Analysis: Confirm the presence of a peak in the total ion chromatogram (TIC) that

corresponds to the retention time of the main peak in the UV chromatogram. The mass

spectrum for this peak should show a prominent ion at m/z 495.6 (for [M+H]⁺) and potentially

517.6 (for [M+Na]⁺).

Protocol for Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of

purity. Impurities typically depress and broaden the melting range.[14]

Instrumentation: A digital melting point apparatus.[15]

Sample Preparation:

Ensure the sample is completely dry and finely powdered.[16]

Load the sample into a capillary tube to a height of 2-3 mm.[16]

Procedure:
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Place the capillary tube in the apparatus.[14]

Use a rapid heating rate (e.g., 10-15 °C/min) to determine an approximate melting range.

[17]

Allow the apparatus to cool.

Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

[16]

Reduce the heating rate to 1-2 °C/min.[17]

Record the temperature at which the first droplet of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is

T₁ - T₂.

Protocol for Solubility Profiling
Rationale: Understanding solubility is critical for reaction setup, purification, and formulation. A

systematic approach using a range of solvents provides a comprehensive profile.[18]

Procedure:

Aliquot approximately 5 mg of the compound into separate, labeled vials.

To each vial, add 0.5 mL of a test solvent (e.g., Water, Hexane, Dichloromethane, Ethyl

Acetate, Methanol, DMF).

Vortex each vial vigorously for 60 seconds.[19]

Visually inspect for dissolution. Classify as "Soluble," "Partially Soluble," or "Insoluble."[19]

For acid/base solubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH.[20][21]

Solubility in NaOH is expected due to the deprotonation of the carboxylic acid to form a

soluble carboxylate salt.
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Protocol for Structural Confirmation by NMR
Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique

for elucidating the precise chemical structure and stereochemistry of a molecule.[22] Both ¹H

and ¹³C NMR are required for full characterization.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆). DMSO-d₆ is often a good choice for Fmoc-amino acids as it can solubilize the

compound and prevent the exchange of the carboxylic acid proton.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected ¹H NMR Signals:

Fmoc Group: A series of aromatic signals between ~7.2 and 7.9 ppm.

Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.

Piperidine and Propanoic Backbone: A complex series of aliphatic signals in the range of

~1.5 to 4.5 ppm. 2D NMR techniques (like COSY and HSQC) would be essential to assign

these signals definitively.

Carboxylic Acid Proton: A broad singlet, typically >10 ppm (if observed in DMSO-d₆).

Data Analysis: The integration, multiplicity, and chemical shift of the signals must be

consistent with the proposed structure. Advanced techniques like NOESY can be used to

probe the relative stereochemistry of the chiral centers.

Conclusion: A Well-Characterized Tool for Advanced
Synthesis
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3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a highly functionalized building block

with significant potential in peptidomimetic and drug discovery research. Its physicochemical

properties are a direct consequence of its unique structure, combining the features of a β-

amino acid with a constrained piperidine ring and industry-standard protecting groups. A

thorough characterization, following the robust protocols detailed in this guide, is not merely an

academic exercise; it is a prerequisite for reliable and reproducible science. By understanding

and verifying its purity, identity, and structural integrity, researchers can confidently deploy this

molecule to construct novel peptides and probes with precisely engineered conformations and

functions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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